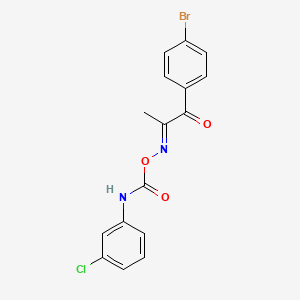
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is a synthetic compound that belongs to the family of oxime ethers. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Optical Materials and Nonlinear Optical Properties
The compound (E)-1-(4-Bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one and its derivatives have been studied for their potential applications in optical materials and nonlinear optical (NLO) properties. These studies encompass the synthesis, characterization, and evaluation of the linear, second, and third-order NLO properties, contributing to their potential use in semiconductor devices and organic electronics. The exploration of these properties is supported by both experimental techniques, such as UV–vis-NIR spectroscopy, X-ray diffraction, and photoluminescence spectroscopy, and theoretical density functional theory (DFT) calculations. The findings reveal that these compounds exhibit promising electron transport materials characteristics, making them suitable for n-type organic semiconductor devices due to their significant electron transfer integral values (Shkir et al., 2019).
Antimicrobial and Antipathogenic Activities
Another area of research focuses on the antimicrobial and antipathogenic properties of related compounds, indicating their potential for developing new antimicrobial agents with antibiofilm properties. This is especially significant for combating strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The structure-activity relationship studies of these compounds provide insights into their interaction with bacterial cells, highlighting the importance of halogen substitution for enhancing antimicrobial efficacy (Limban et al., 2011).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of these compounds, including their crystal structures and molecular interactions, forms a fundamental part of their scientific applications. These studies not only provide detailed insights into their molecular configurations but also explore their stability, intermolecular interactions, and the effects of these interactions on their physical properties and potential applications. For example, the crystal structure analysis of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one reveals weak intermolecular hydrogen bonding, contributing to the understanding of its potential as an intermediate in pharmaceutical synthesis (Fun et al., 2008).
Propriétés
IUPAC Name |
[(E)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3/c1-10(15(21)11-5-7-12(17)8-6-11)20-23-16(22)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUFQVXZGGLHT-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

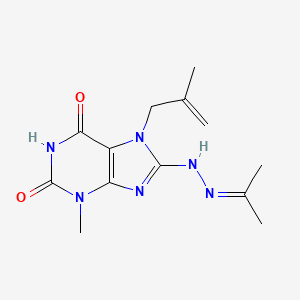

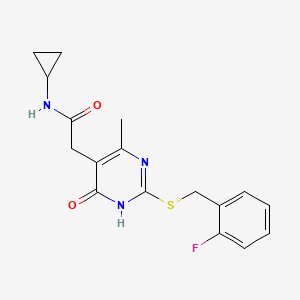

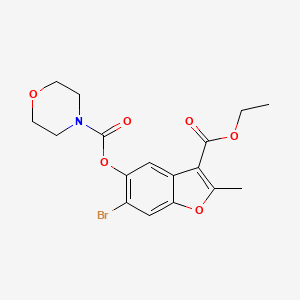
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)

![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)

methanone](/img/structure/B2820302.png)
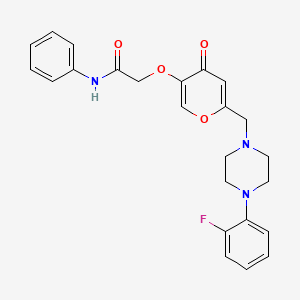
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)